2-Iodo-6-(methylamino)benzoic acid 2-Iodo-6-(methylamino)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13799251
InChI: InChI=1S/C8H8INO2/c1-10-6-4-2-3-5(9)7(6)8(11)12/h2-4,10H,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H8INO2
Molecular Weight: 277.06 g/mol

2-Iodo-6-(methylamino)benzoic acid

CAS No.:

Cat. No.: VC13799251

Molecular Formula: C8H8INO2

Molecular Weight: 277.06 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-6-(methylamino)benzoic acid -

Specification

Molecular Formula C8H8INO2
Molecular Weight 277.06 g/mol
IUPAC Name 2-iodo-6-(methylamino)benzoic acid
Standard InChI InChI=1S/C8H8INO2/c1-10-6-4-2-3-5(9)7(6)8(11)12/h2-4,10H,1H3,(H,11,12)
Standard InChI Key XHCNLTCLYXYLGP-UHFFFAOYSA-N
Isomeric SMILES CNC1=C(C(=CC=C1)I)C(=O)O
Canonical SMILES CNC1=C(C(=CC=C1)I)C(=O)O

Introduction

Structural and Electronic Characteristics

The molecular structure of 2-iodo-6-(methylamino)benzoic acid (C₈H₈INO₂) combines three functional groups: a carboxylic acid, an iodine atom, and a methylamino group. The iodine atom, with its large atomic radius and polarizability, introduces significant steric and electronic effects. These effects influence the compound’s reactivity, particularly in electrophilic substitution reactions and coordination chemistry . The methylamino group (–NHCH₃) contributes basicity and hydrogen-bonding potential, which may enhance solubility in polar solvents or facilitate interactions with biological targets.

Spectroscopic Properties

While specific spectroscopic data for 2-iodo-6-(methylamino)benzoic acid are unavailable, analogous iodinated benzoic acids exhibit distinct IR and NMR signatures:

  • IR Spectroscopy: The carboxylic acid group typically shows a strong absorption band near 1680–1720 cm⁻¹ (C=O stretch). Iodoarenes display C–I stretching vibrations in the 500–600 cm⁻¹ range .

  • NMR Spectroscopy: In iodinated benzoic acids, the ortho-iodine substituent deshields neighboring protons, resulting in downfield shifts. For example, in methyl 2-iodobenzoate, the ortho-proton resonates at δ 7.87–7.91 ppm . The methylamino group’s protons would likely appear as a singlet near δ 2.8–3.2 ppm.

Synthetic Methodologies

The synthesis of 2-iodo-6-(methylamino)benzoic acid can be inferred from established protocols for iodinated benzoic acid derivatives. A plausible route involves sequential functionalization of a benzoic acid scaffold:

Iodination Strategies

Direct iodination of benzoic acids often employs iodine or iodonium sources in acidic or metal-catalyzed conditions. For example, the iodolactonization of 2-alkynylbenzoic acids using iodine in ionic liquids has been demonstrated to yield iodinated isobenzofuranones . While this method targets cyclic esters, analogous conditions could be adapted for introducing iodine at C2.

Table 1: Hypothetical Synthetic Route for 2-Iodo-6-(methylamino)benzoic Acid

StepReactionReagents/ConditionsIntermediate
1Nitration of 2-iodobenzoic acidHNO₃, H₂SO₄, 0–5°C2-Iodo-6-nitrobenzoic acid
2Reduction of nitro groupH₂, Pd/C, EtOH2-Iodo-6-aminobenzoic acid
3Methylation of amineCH₃I, K₂CO₃, DMF2-Iodo-6-(methylamino)benzoic acid

Physicochemical Properties and Stability

Solubility and Acidity

The carboxylic acid group confers moderate water solubility, which is enhanced by the polar methylamino substituent. The compound’s acidity (pKa ≈ 4–5 for the –COOH group) is comparable to other benzoic acids, while the methylamino group (pKa ≈ 10–11) may protonate under acidic conditions.

Thermal Stability

Iodinated aromatic compounds generally exhibit lower thermal stability compared to their chloro or bromo analogs due to the weaker C–I bond. Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures above 150°C .

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